

Comparative Analysis of the Biological Activities of 4-Methyloxazole-5-methanol Derivatives

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Compound of Interest

Compound Name: 4-Methyloxazole-5-methanol

Cat. No.: B1351172

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The 4-methyloxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative overview of the biological activities of derivatives of **4-methyloxazole-5-methanol**, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. While comprehensive data on a wide range of these specific derivatives remains an area of active research, this document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to support further investigation and drug development.

Data Presentation

The biological activities of 4-methyloxazole derivatives are summarized below, with quantitative data presented for ease of comparison.

Anticancer Activity

Derivatives of the broader 4-methyloxazole class have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric for potency, with lower values indicating greater activity.

Derivative Class	Compound	Cancer Cell Line(s)	IC50	Reference
4-Methyloxazole	2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole	Jurkat, SEM	0.35 - 4.6 nM	
2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole	Multiple cell lines	-		
4-Benzylidene-2-phenyloxazol-5(4H)-one	4-H	A549 Human Lung Carcinoma	25 µg/mL (CTC50)	[1]
4-Cl	A549 Human Lung Carcinoma	80 µg/mL (CTC50)	[1]	
4-OH	A549 Human Lung Carcinoma	33 µg/mL (CTC50)	[1]	
4-OCH3	A549 Human Lung Carcinoma	40 µg/mL (CTC50)	[1]	
2-NO2	A549 Human Lung Carcinoma	156 µg/mL (CTC50)	[1]	
3-NO2	A549 Human Lung Carcinoma	179 µg/mL (CTC50)	[1]	
4-NO2	A549 Human Lung Carcinoma	140 µg/mL (CTC50)	[1]	
4-N(CH3)2	A549 Human Lung Carcinoma	38 µg/mL (CTC50)	[1]	

Antimicrobial and Antibiofilm Activity

A derivative of **4-methyloxazole-5-methanol**, ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl}carbonate, has shown notable antimicrobial and antibiofilm activity. The minimum inhibitory concentration (MIC) and minimum biofilm inhibitory concentration (MBIC) are key parameters for antimicrobial efficacy.

Compound	Microbial Strain	MIC (µg/mL)	MBIC (µg/mL)	Reference
ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl}carbonate	Staphylococcus epidermidis 756	56.2	56.2	[2]
Bacillus subtilis ATCC 6683	56.2	112.5	[2]	
Pseudomonas aeruginosa ATCC 27853	-	14	[2]	
Candida albicans 128	14	112.5	[2]	

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the replication and validation of findings.

Sulforhodamine B (SRB) Assay for Anticancer Activity

This assay is a colorimetric method used to determine cytotoxicity based on the measurement of cellular protein content.[\[1\]](#)

Protocol:

- Cell Plating: Seed cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[\[1\]](#)
- Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for an additional 48-72 hours.[\[1\]](#)
- Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
- Washing: Wash the plates five times with tap water and allow them to air dry.
- Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.
- Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
- Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
- Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader. The absorbance is proportional to the cellular protein content.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

- Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).
- Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.

- **Inoculation:** Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
- **Incubation:** Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- **MIC Determination:** After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Crystal Violet Assay for Biofilm Inhibition

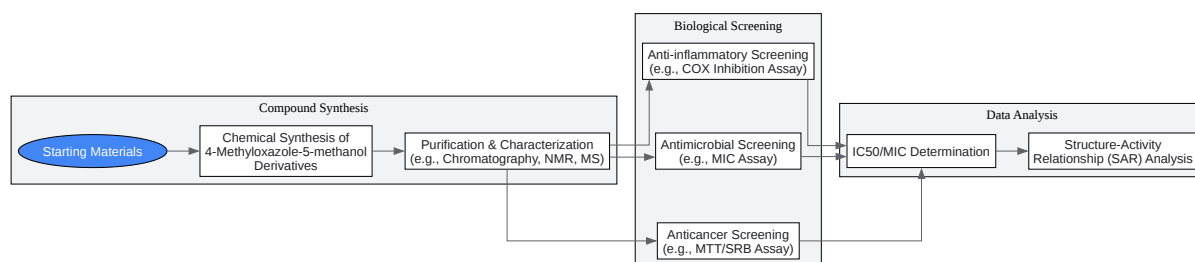
This assay is used to quantify the formation of biofilm by microorganisms.

Protocol:

- **Biofilm Formation:** Grow microbial cultures in a 96-well plate in the presence of various concentrations of the test compounds. Incubate under conditions that promote biofilm formation (e.g., static incubation at 37°C for 24-48 hours).
- **Washing:** Gently remove the planktonic (free-floating) cells by washing the wells with a buffer such as phosphate-buffered saline (PBS).
- **Staining:** Add a 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes. This stains the biofilm.
- **Washing:** Wash the wells again with water to remove excess crystal violet.
- **Solubilization:** Add a solvent (e.g., 30% acetic acid or ethanol) to each well to dissolve the crystal violet that has stained the biofilm.
- **Absorbance Measurement:** Transfer the solubilized crystal violet to a new plate and measure the absorbance at a wavelength of approximately 595 nm. The absorbance is proportional to the amount of biofilm formed.

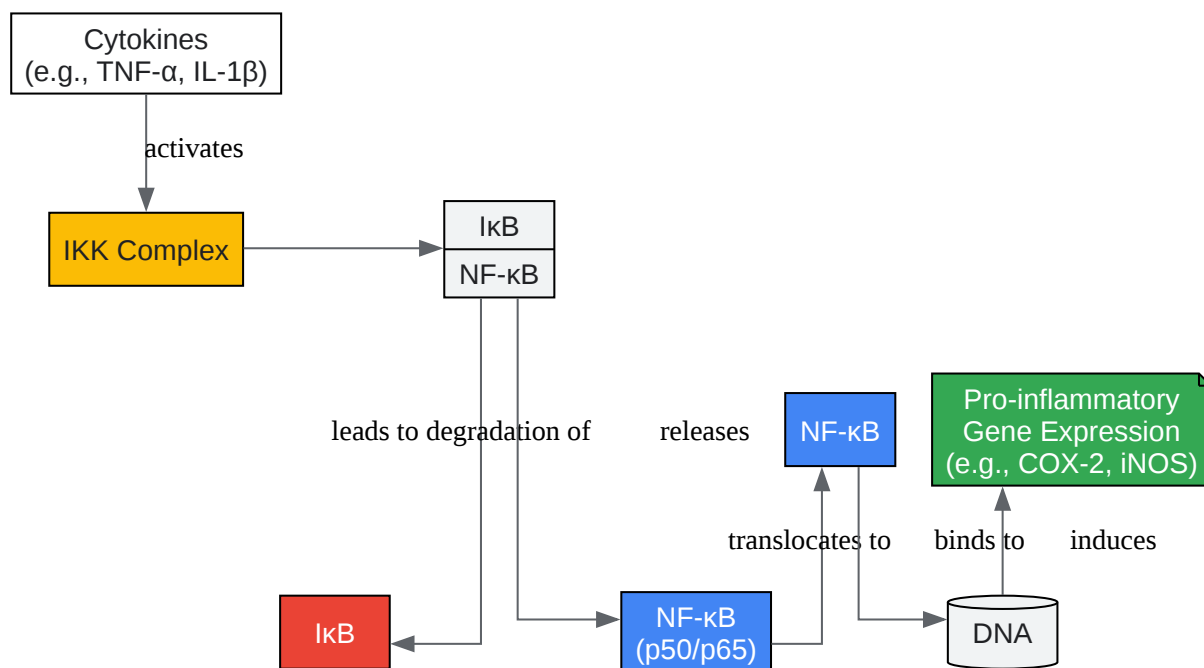
Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological activities of 4-methyloxazole derivatives.



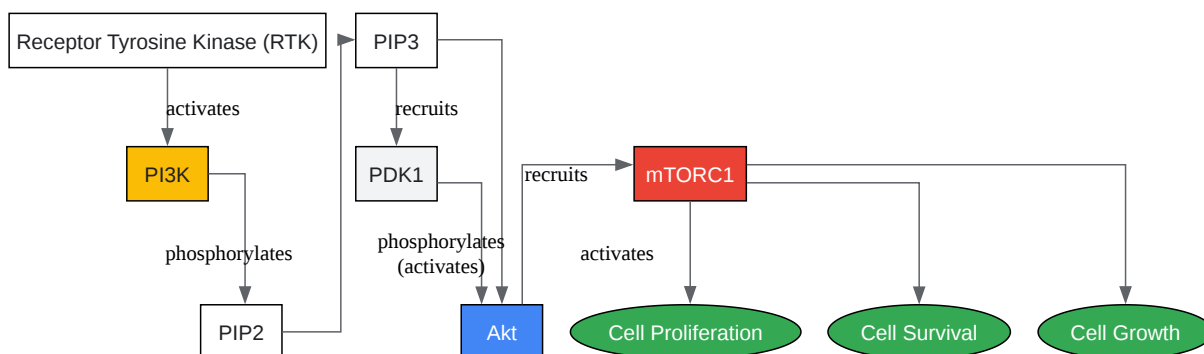
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Overview of the PI3K/Akt/mTOR signaling pathway, often dysregulated in cancer.

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References

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- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
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